molecular formula C18H15F3N4O B3004714 N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide CAS No. 2097892-20-9

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide

Cat. No. B3004714
CAS RN: 2097892-20-9
M. Wt: 360.34
InChI Key: TYKOKVCENQMEAA-UHFFFAOYSA-N
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Description

The compound N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide is a multifaceted molecule that is likely to possess a complex structure due to the presence of multiple aromatic rings and functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer some aspects of its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic aromatic acids or amines. For instance, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine involves the use of triethylamine as a catalyst to achieve a high yield of 87.8% . Similarly, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide involves a five-step process including chlorination, aminolysis, reduction, and condensation, resulting in a yield of 54.5% . These methods suggest that the synthesis of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide would also require careful selection of precursors and reaction conditions to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the orientation of substituent groups around the benzene ring. For example, a related compound with the N-(pyridin-2-ylmethyl)benzamide moiety shows two independent molecules in the crystal structure with varying orientations of the pyridine ring relative to the benzene ring . This indicates that the molecular structure of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide would also exhibit a specific conformation that could be influenced by the steric and electronic effects of its substituents.

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives are influenced by the functional groups attached to the aromatic rings. The presence of electron-withdrawing or electron-donating groups can affect the reactivity of the compound in subsequent chemical transformations. Although the provided papers do not detail reactions specific to N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide, the synthesis and structural analyses suggest that its reactivity would be influenced by the pyridinyl, pyrazolyl, and trifluoromethyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are determined by their molecular structure. The presence of multiple aromatic rings and heteroatoms typically results in compounds with high melting points and significant solubility in organic solvents. The trifluoromethyl group is known to impart unique properties such as increased lipophilicity and metabolic stability. While the exact properties of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide are not discussed in the provided papers, it can be inferred that it would share similar characteristics with the compounds described .

properties

IUPAC Name

N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c19-18(20,21)16-5-1-3-13(9-16)17(26)23-7-8-25-12-15(11-24-25)14-4-2-6-22-10-14/h1-6,9-12H,7-8H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKOKVCENQMEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide

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